molecular formula C11H12ClNO2 B13339606 (S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid

(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B13339606
M. Wt: 225.67 g/mol
InChI Key: OGFWKATXERZNBM-JTQLQIEISA-N
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Description

(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a pyrrolidine ring attached to a benzoic acid moiety with a chlorine substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid derivative. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups at the 4-position of the benzoic acid moiety .

Scientific Research Applications

(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The chlorine substituent may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid is unique due to the presence of the chlorine substituent and the specific stereochemistry of the pyrrolidine ring.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-chloro-3-[(2S)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H12ClNO2/c12-9-4-3-7(11(14)15)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m0/s1

InChI Key

OGFWKATXERZNBM-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)C(=O)O)Cl

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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